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Compound of Interest

2-amino-N-(3-
Compound Name:

ethoxypropyl)benzamide

cat. No.: B2738032

Technical Guide: 2-amino-N-(3-
ethoxypropyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and predicted chemical
properties of 2-amino-N-(3-ethoxypropyl)benzamide, a substituted benzamide of interest in
chemical and pharmaceutical research. Due to the limited availability of direct experimental
data for this specific compound, this guide incorporates data from closely related analogs and
computational predictions to offer a thorough profile.

Chemical Identity and Physical Properties

2-amino-N-(3-ethoxypropyl)benzamide is a derivative of benzamide with an amino group at
the ortho position of the benzene ring and an N-substituted (3-ethoxypropyl) group.
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Identifier Value Source
2-amino-N-(3- ) )
IUPAC Name ) Sigma-Aldrich
ethoxypropyl)benzamide
CAS Number 923184-33-2 ChemScene,[1] Sigma-Aldrich
Molecular Formula C12H18N202 ChemScene,[1] Sigma-Aldrich
Molecular Weight 222.29 g/mol Sigma-Aldrich
Not available. Related
) ] ] compounds such as 2-amino-
Predicted Melting Point )
N-propylbenzamide have a
melting point of 100-102 °C.
) N ) Not available. Benzamide has
Predicted Boiling Point . )
a boiling point of 288 °C.[2]
Expected to be soluble in
organic solvents like ethanol,
) N DMSO, and DMF. Solubility in
Predicted Solubility ) ]
water is predicted to be low.
Benzamide is soluble in
ethanol.
Not specified. Likely a solid at
Appearance room temperature based on
related compounds.
Storage 2-8 °C Sigma-Aldrich
Purity 95% Sigma-Aldrich

Spectroscopic Properties (Predicted)

Direct experimental spectra for 2-amino-N-(3-ethoxypropyl)benzamide are not readily

available in the public domain. The following are predicted spectral characteristics based on the

analysis of its functional groups and data from analogous compounds.

1H NMR Spectroscopy
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The proton NMR spectrum of 2-amino-N-(3-ethoxypropyl)benzamide in a suitable deuterated
solvent (e.g., DMSO-ds or CDCIs) is expected to show the following signals:

Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm, corresponding to the four
protons on the disubstituted benzene ring.

» Amine (NH2) Protons: A broad singlet, the chemical shift of which is solvent-dependent,
corresponding to the primary amino group.

o Amide (NH) Proton: A triplet in the range of 8.0-8.5 ppm, coupled with the adjacent
methylene group.

o Ethoxypropyl Chain Protons:
o Atriplet corresponding to the methyl (CHs) group around 1.1 ppm.

o A quartet corresponding to the methylene (CH2) group adjacent to the oxygen of the
ethoxy group around 3.4-3.5 ppm.

o Multiplets for the other three methylene (CHz) groups of the propyl chain and the one
adjacent to the amide nitrogen.

13C NMR Spectroscopy

The carbon NMR spectrum is predicted to display 10 unique signals corresponding to the
carbon atoms in the molecule:

e Carbonyl Carbon: A signal in the downfield region, typically around 168-170 ppm.
e Aromatic Carbons: Six signals in the range of 115-150 ppm.

 Aliphatic Carbons: Signals corresponding to the five carbons of the 3-ethoxypropyl chain,
expected in the range of 15-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:
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e N-H Stretching: Two bands for the primary amine (NH2) in the region of 3300-3500 cm~2. A
single band for the secondary amide (N-H) in the same region.

e C=0 Stretching: A strong absorption band for the amide carbonyl group around 1640-1680

cm~L,
e C-N Stretching: In the region of 1200-1350 cm™2.
e C-O Stretching: A strong band for the ether linkage around 1050-1150 cm™1,

e Aromatic C-H Stretching: Above 3000 cm™1,

Aromatic C=C Bending: In the 1450-1600 cm~1 region.

Mass Spectrometry

The mass spectrum (e.g., using electrospray ionization - ESI) should show a prominent peak
for the protonated molecule [M+H]* at m/z 223.29. Fragmentation patterns would likely involve
cleavage of the amide bond and the ether linkage.

Experimental Protocols

While a specific protocol for the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide is not
published, a general and reliable method can be adapted from the synthesis of other N-
substituted 2-aminobenzamides.

Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide

This synthesis can be achieved via the amidation of isatoic anhydride with 3-ethoxypropan-1-
amine.

Materials:
e |satoic anhydride
» 3-ethoxypropan-1-amine

e Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dioxane)
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 Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere,
dissolve isatoic anhydride (1 equivalent) in the anhydrous solvent.

e Slowly add 3-ethoxypropan-1-amine (1.1 equivalents) to the solution at room temperature.

» Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
e Pour the mixture into cold water to precipitate the product.
o Collect the solid product by vacuum filtration and wash with cold water.

» Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water or ethyl acetate/hexane) to yield pure 2-amino-N-(3-
ethoxypropyl)benzamide.

Characterization: The identity and purity of the synthesized compound should be confirmed
using standard analytical techniques, including *H NMR, 3C NMR, IR spectroscopy, and mass
spectrometry, and compared against the predicted data.

Logical Relationships and Workflows
Synthetic Workflow

The synthesis of 2-amino-N-(3-ethoxypropyl)benzamide from isatoic anhydride and 3-
ethoxypropan-1-amine can be visualized as a straightforward two-step process involving
nucleophilic acyl substitution followed by the loss of carbon dioxide.
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Figure 1. Synthetic workflow for 2-amino-N-(3-ethoxypropyl)benzamide.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activities or
signaling pathways associated with 2-amino-N-(3-ethoxypropyl)benzamide. Research into
the biological effects of this compound would be a novel area of investigation. Derivatives of 2-
aminobenzamide have been explored for various pharmacological activities, suggesting that
this compound could also possess interesting biological properties warranting further study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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